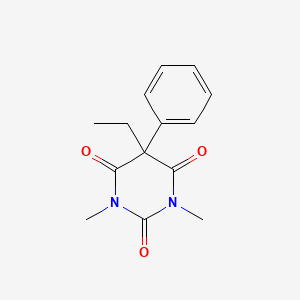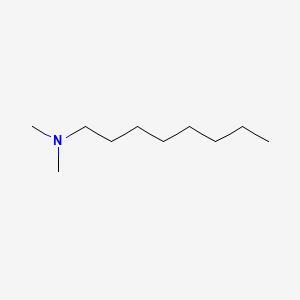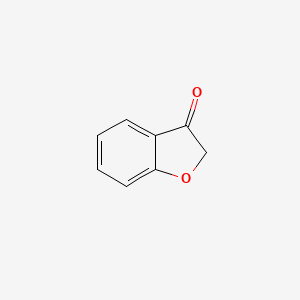
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of CRE 10904 involves the reaction of p-fluorophenol with o-hydroxyphenyl-ethane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified using high-performance liquid chromatography to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
CRE 10904 undergoes several types of chemical reactions, including:
Oxidation: CRE 10904 can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: CRE 10904 can undergo substitution reactions, particularly involving the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically sulfo-conjugated or glucurono-conjugated metabolites .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the synthesis and reactions of 1-aryl, 2-aryloxy-ethanes.
Biology: CRE 10904 is used to investigate the mechanisms of diuretic and antihypertensive agents.
Medicine: The compound has shown promise as a diuretic and antihypertensive drug, particularly in animal models.
Industry: CRE 10904 is used in the development of new pharmaceuticals targeting cardiovascular diseases.
Mécanisme D'action
CRE 10904 exerts its effects primarily through in vivo sulfation. The compound is rapidly sulfo-conjugated in dogs and rats, leading to the formation of its active metabolite, CRE 11296. This metabolite is a potent inhibitor of the sodium-potassium-chloride cotransport system, which plays a crucial role in regulating blood pressure and fluid balance. Additionally, CRE 11296 inhibits the potassium-chloride cotransport system and the chloride-bicarbonate exchanger, contributing to its diuretic and antihypertensive effects .
Comparaison Avec Des Composés Similaires
CRE 10904 is unique compared to other diuretic and antihypertensive agents due to its specific molecular structure and mechanism of action. Similar compounds include:
Furosemide: Another loop diuretic that inhibits the sodium-potassium-chloride cotransport system but is less potent than CRE 11296.
Bumetanide: A loop diuretic with a similar mechanism of action but different molecular structure.
Torsemide: Another diuretic that acts on the sodium-potassium-chloride cotransport system but has different pharmacokinetic properties.
CRE 10904 stands out due to its high-ceiling natriuretic action and its ability to inhibit multiple ion transport systems, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJIHWARONOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157421 | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132194-67-3 | |
| Record name | Cre 10904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Fluorophenoxy)ethyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-hydroxyethyl)sulfanyl]propan-1-ol](/img/structure/B1213876.png)





![(1R,3R,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1213885.png)

